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Compound of Interest

Compound Name: 2-Bromo-4,6-diphenylpyrimidine

Cat. No.: B372626

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-Bromo-4,6-diphenylpyrimidine. This document is intended for
researchers, scientists, and professionals in the field of drug development and organic
synthesis. It includes a summary of its known physicochemical properties, detailed
experimental protocols for its synthesis and potential derivatization, and a discussion of the
biological activities of structurally related compounds. While specific biological data for the title
compound is limited, its structural motifs suggest potential as a scaffold in medicinal chemistry.

Chemical Properties

2-Bromo-4,6-diphenylpyrimidine is a halogenated heterocyclic compound belonging to the
pyrimidine class. The presence of the phenyl groups at the 4 and 6 positions and a bromine
atom at the 2 position provides a unique combination of steric and electronic properties,
making it a versatile intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 2-Bromo-4,6-diphenylpyrimidine is
presented in the table below.
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Property Value Reference
CAS Number 56181-49-8 [1]
Molecular Formula Ci16H11BrN2 [1]
Molecular Weight 311.18 g/mol [2]
Melting Point 127.0t0 131.0 °C [2]
Appearance Powder to crystal [2]
Storage Temperature 2-8°C under inert gas [2]
Predicted XlogP 4.6 [3]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of 2-
Bromo-4,6-diphenylpyrimidine. While a dedicated publication with full spectral assignment
was not identified in the literature, a summary of expected and reported spectral characteristics
is provided.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding
to the aromatic protons of the two phenyl rings and the single proton on the pyrimidine ring.
The chemical shifts of the phenyl protons would likely appear in the range of 7.0-8.5 ppm.[4]
The proton at the 5-position of the pyrimidine ring is also expected in this aromatic region.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the
pyrimidine ring and the two phenyl substituents. The carbon atom attached to the bromine (C2)
is expected to have a chemical shift influenced by the halogen's electronegativity and heavy
atom effect. Aromatic carbons typically resonate in the 120-140 ppm range, while the
pyrimidine ring carbons will have distinct chemical shifts.

Note: Specific, experimentally verified NMR data with peak assignments for 2-Bromo-4,6-
diphenylpyrimidine is not readily available in the surveyed literature. Researchers are advised
to acquire and interpret their own spectral data for confirmation of structure and purity.

Solubility
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Quantitative solubility data for 2-Bromo-4,6-diphenylpyrimidine in common organic solvents
is not extensively reported. However, based on its chemical structure, a qualitative solubility
profile can be predicted. The compound is expected to be soluble in common organic solvents
such as dichloromethane, chloroform, and dimethylformamide (DMF), and sparingly soluble in
alcohols like ethanol and methanol. It is anticipated to be insoluble in water.

A general protocol for the experimental determination of solubility is provided in the
Experimental Protocols section.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and potential
derivatization of 2-Bromo-4,6-diphenylpyrimidine.

Synthesis of 2-Bromo-4,6-diphenylpyrimidine

A common and effective method for the synthesis of 4,6-diarylpyrimidines is the reaction of a
1,3-diaryl-1,3-propanedione (a -diketone) with an appropriate amidine. For the synthesis of
the title compound, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) would be reacted with
2-bromoacetamidine or a related reagent. While a specific protocol for this exact transformation
is not detailed in the literature, a general procedure adapted from the synthesis of similar
pyrimidines is provided below.[5][6]

Reaction Scheme:

Reactants

(1,3—Diphenylpropane—l,s—dione] Base, Solvent, Heat Product
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Figure 1: General synthetic scheme for 2-Bromo-4,6-diphenylpyrimidine.

Materials:

e 1,3-Diphenylpropane-1,3-dione (1.0 eq)

e Urea or Guanidine hydrochloride (1.1 eq)

e N-Bromosuccinimide (NBS) (1.1 eq)

¢ Sodium ethoxide or another suitable base

e Anhydrous ethanol

e Round-bottom flask

o Reflux condenser

e Magnetic stirrer and hotplate

Procedure:

e To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add 1,3-
diphenylpropane-1,3-dione and urea (or guanidine hydrochloride).

 Stir the mixture at room temperature for 30 minutes.

e Add N-Bromosuccinimide (NBS) in one portion.

e Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer
chromatography (TLC).

o After completion of the reaction (typically several hours), cool the mixture to room
temperature.

e Pour the reaction mixture into ice-cold water and stir.

o Collect the precipitated solid by vacuum filtration.
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¢ Wash the solid with cold water and then a small amount of cold ethanol.

e Dry the crude product under vacuum.

Purification by Recrystallization

The crude 2-Bromo-4,6-diphenylpyrimidine can be purified by recrystallization to obtain a
product of high purity.

Materials:

Crude 2-Bromo-4,6-diphenylpyrimidine

Ethanol or a mixture of ethanol and water

Erlenmeyer flask

Hotplate

Buchner funnel and filter flask

Procedure:

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

« If colored impurities are present, a small amount of activated charcoal can be added, and the
solution briefly boiled.

o Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
 Allow the filtrate to cool slowly to room temperature to induce crystallization.

o Further cooling in an ice bath can maximize the yield of crystals.

o Collect the purified crystals by vacuum filtration.

e Wash the crystals with a small amount of ice-cold ethanol.

e Dry the crystals under vacuum.
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Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the 2-position of the pyrimidine ring provides a reactive handle for carbon-
carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions
such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of 2-aryl-
4,6-diphenylpyrimidine derivatives. A general protocol is provided below.[7][8]

Reaction Workflow:
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Mix Reactants:
2-Bromo-4,6-diphenylpyrimidine
Arylboronic acid
Base (e.g., K2COs)

Under inert atmosphere

Add Catalyst and Solvent:
Pd catalyst (e.g., Pd(PPhs)a)
Degassed solvent (e.g., Dioxane/Water)

Heat Reaction Mixture
(e.g., 80-100 °C)

Y
Monitor Reaction Progress
(TLC or LC-MS)

Upon completion

Work-up:
Aqueous wash
Extraction with organic solvent

i

Purification:
Column chromatography or recrystallization

Characterization:
NMR, MS

Click to download full resolution via product page

Figure 2: Workflow for Suzuki-Miyaura coupling of 2-Bromo-4,6-diphenylpyrimidine.

Materials:

e 2-Bromo-4,6-diphenylpyrimidine (1.0 eq)
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Arylboronic acid (1.1-1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2) (1-5 mol%)

Base (e.g., K2COs, Cs2C0s3, K3sPOa) (2-3 eq)

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Inert gas (Argon or Nitrogen)

Schlenk flask or sealed reaction vial

Procedure:

To a Schlenk flask, add 2-Bromo-4,6-diphenylpyrimidine, the arylboronic acid, the base,
and the palladium catalyst.

Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous
stirring.

Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water
and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways
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There is a lack of published data on the specific biological activity of 2-Bromo-4,6-
diphenylpyrimidine. However, the 4,6-diphenylpyrimidine scaffold is present in a number of
compounds with reported biological activities, suggesting that this core structure is of interest in
medicinal chemistry.

Derivatives of 4,6-diphenylpyrimidine have been investigated for a range of therapeutic
applications. For instance, certain propargyl-containing 4,6-diphenylpyrimidine derivatives have
been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase
(AChE), which are key targets in the treatment of Alzheimer's disease.[9][10] Additionally, other
substituted 2-amino-4,6-diarylpyrimidines have been synthesized and evaluated for their
anticancer properties, with some showing inhibitory activity against kinases.[11]

The bromine atom at the 2-position of the title compound can be considered a versatile handle
for the introduction of various functional groups through cross-coupling reactions, as detailed in
the Suzuki-Miyaura protocol. This allows for the generation of libraries of novel 4,6-
diphenylpyrimidine derivatives for screening against a wide array of biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Given the reported activities of related compounds, derivatives of 2-Bromo-4,6-
diphenylpyrimidine could potentially interact with various signaling pathways. For example, if
derivatized to mimic known kinase inhibitors, these compounds could potentially modulate
pathways regulated by kinases that are implicated in cancer cell proliferation and survival.
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Figure 3: Logical workflow for the exploration of biological activity.

Conclusion

2-Bromo-4,6-diphenylpyrimidine is a valuable synthetic intermediate with potential for the
development of novel compounds with diverse biological activities. While direct biological data
for this specific molecule is scarce, the established reactivity of the bromopyrimidine moiety
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and the known bioactivities of the 4,6-diphenylpyrimidine scaffold make it an attractive starting
point for medicinal chemistry campaigns. The experimental protocols provided in this guide
offer a foundation for the synthesis, purification, and further functionalization of this compound,
enabling its exploration in various research and drug discovery programs. Further investigation
is warranted to fully elucidate its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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